molecular formula C11H12N2O2 B8659465 N-isopropyl-4-aminophthalimide

N-isopropyl-4-aminophthalimide

Cat. No. B8659465
M. Wt: 204.22 g/mol
InChI Key: FXXIEDZMDGZPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-4-aminophthalimide is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-isopropyl-4-aminophthalimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-isopropyl-4-aminophthalimide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5-amino-2-propan-2-ylisoindole-1,3-dione

InChI

InChI=1S/C11H12N2O2/c1-6(2)13-10(14)8-4-3-7(12)5-9(8)11(13)15/h3-6H,12H2,1-2H3

InChI Key

FXXIEDZMDGZPDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=C(C1=O)C=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-Isopropyl-4-nitrophthalimide (10.0 g, 43.0 mmol) was dissolved in a mixture of THF (200 mL) and DMF (100 mL). 10% Palladium catalyst on carbon (1,0 g, 50% wet weight) was added and the mixture was hydrogenated in a low-pressure apparatus (1 atm.) overnight. The catalyst was then removed by filtering the mixture through a short pad of celite. The filtrate was evaporated to dryness to afford a quantitative yield (8.70 g) of pure N-isopropyl-4-aminophthalimide.
Quantity
10 g
Type
reactant
Reaction Step One
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Quantity
200 mL
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solvent
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100 mL
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solvent
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0 (± 1) mol
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catalyst
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Synthesis routes and methods II

Procedure details

A solution of sodium borohydride (193 mg, 5.12 mmol) in ethanol (4 ml) was added dropwise to a stirred solution of 2-isopropyl-5-nitro-isoindole-1,3-dione (1.20 g, 5.12 mmol) and tin (II) dichloride dihydrate (3.47 g, 15.36 mmol) in ethanol (40 ml) at 60° C. The resulting solution was stirred for 2 hrs, after which time the reaction was cooled to 0° C. and basified using 2M sodium hydroxide. The aqueous phase was extracted with dichloromethane (3×20 ml) and the combined organics washed with brine, then dried (MgSO4) and evaporated in vacuo. The crude residue was purified by preparative HPLC (Method D) to afford the title compound as a yellow solid (512 mg, 49%). HPLC retention time 7.2 min. Mass spectrum (ES+) m/z 205 (M+H).
Quantity
193 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
3.47 g
Type
reactant
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Quantity
4 mL
Type
solvent
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Quantity
40 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Two
Yield
49%

Synthesis routes and methods III

Procedure details

0.001 g of ammonium vanadate and 0.5 g of titanium dioxide extrudate containing 1% by weight of metallic palladium and having a particle size of 3 mm (from Johnson Matthey) are added to a suspension consisting of 50 ml of water and 2.3 g of 4-nitro-N-isopropylphthalimide. After displacing the air with nitrogen, the latter is replaced by hydrogen at atmospheric pressure and the suspension is stirred at 65° C. for 71 hours. During this time, 102% of the theoretical amount of hydrogen, based on the 4-nitro-N-isopropylphthalimide, is absorbed. The resulting suspension is then sieved through a sieve having a mesh width of 1 mm. The material remaining on the sieve is washed with 50 ml of water and the combined aqueous phases are then filtered through a paper filter and washed with 1000 ml of water. Drying at 80° C. under reduced pressure (125 mbar) gives 1.2 g (57%) of 4-amino-N-isopropylphthalimide.
Quantity
2.3 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.001 g
Type
catalyst
Reaction Step Five
Quantity
0.5 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

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